molecular formula C21H22FN3O2 B5208964 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine

4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine

Cat. No. B5208964
M. Wt: 367.4 g/mol
InChI Key: LPOVFYMUEGKEJS-UHFFFAOYSA-N
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Description

4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. This compound, also known as FMMP, has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine acts as a selective antagonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a GPCR that has been implicated in various physiological processes, including inflammation, pain, and glucose homeostasis. 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine binds to GPR35 and prevents its activation, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has been shown to have effects on various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has been shown to decrease cAMP levels and inhibit MAPK activation, leading to downstream effects on various physiological processes, including inflammation, pain, and glucose homeostasis.

Advantages and Limitations for Lab Experiments

4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has several advantages for lab experiments, including its high selectivity for GPR35 and its ability to modulate downstream signaling pathways. However, 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine also has limitations, including its relatively low potency and its potential off-target effects.

Future Directions

There are several future directions for 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine research, including the development of more potent and selective GPR35 antagonists, the investigation of the role of GPR35 in various physiological processes, and the development of new drugs that target GPR35 and its downstream signaling pathways. Additionally, 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine may have potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Further research is needed to fully understand the potential of 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine in these areas.

Synthesis Methods

4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has been synthesized using different methods, including the reaction of 2-fluoro-4-methoxybenzaldehyde with phenylhydrazine to form 3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole. This intermediate is then reacted with morpholine and formaldehyde to form 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine. Another method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with phenylhydrazine to form 3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole, which is then reacted with formaldehyde and morpholine to form 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine.

Scientific Research Applications

4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has shown potential application in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has been used as a tool to study the role of G protein-coupled receptors (GPCRs) in the brain. In cancer research, 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has been used to study the role of GPCRs in cancer cell proliferation and metastasis. In drug discovery, 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine has been used as a lead compound to develop new drugs that target GPCRs.

properties

IUPAC Name

4-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-26-18-7-8-19(20(22)13-18)21-16(14-24-9-11-27-12-10-24)15-25(23-21)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOVFYMUEGKEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C=C2CN3CCOCC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine

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